6E-Octene-2,4-diynoic acid
Description
6E-Octene-2,4-diynoic acid (C₈H₆O₂; molecular weight 134.13 g/mol) is an unsaturated fatty acid derivative characterized by a carboxylic acid group, two conjugated triple bonds (C2–C3 and C4–C5), and a trans (E)-configured double bond at the 6th position (Figure 1). Its IUPAC name is (6E)-oct-6-en-2,4-diynoic acid, and it has the SMILES string CC=CC#CC#CC(O)=O and InChIKey PLQITNSZGATMPR-NSCUHMNNSA-N .
Properties
Molecular Formula |
C8H6O2 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
(E)-oct-6-en-2,4-diynoic acid |
InChI |
InChI=1S/C8H6O2/c1-2-3-4-5-6-7-8(9)10/h2-3H,1H3,(H,9,10)/b3-2+ |
InChI Key |
PLQITNSZGATMPR-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C#CC#CC(=O)O |
Canonical SMILES |
CC=CC#CC#CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
The following table compares key structural and physicochemical properties of 6E-octene-2,4-diynoic acid with its isomer and analogous unsaturated acids:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Bond Types (Double/Triple) | Stereochemistry | pKa* (Estimated) |
|---|---|---|---|---|---|---|
| 6E-Octene-2,4-diynoic acid | C₈H₆O₂ | 134.13 | Carboxylic acid, 2 triple bonds, 1 E-double bond | 1 double, 2 triple | E-configuration | ~3.5–4.0 |
| 6Z-Octene-2,4-diynoic acid | C₈H₆O₂ | 134.13 | Carboxylic acid, 2 triple bonds, 1 Z-double bond | 1 double, 2 triple | Z-configuration | ~3.5–4.0 |
| Hexa-2,4-dienoic acid | C₆H₈O₂ | 112.13 | Carboxylic acid, 2 conjugated double bonds | 2 double | E,E-configuration | 4.7† |
| Traumatic acid | C₁₂H₂₀O₄ | 228.28 | Carboxylic acid, 1 double bond, hydroxylated | 1 double | Z-configuration | ~4.5‡ |
*Experimental pKa data for 6E-octene-2,4-diynoic acid are unavailable; estimates are based on structural analogs. †Hexa-2,4-dienoic acid (sorbic acid) has a known pKa of 4.7 . ‡Traumatic acid’s acidity is inferred from similar dicarboxylic acids.
Key Observations:
Conjugation and Rigidity: The dual triple bonds in 6E-octene-2,4-diynoic acid create a highly conjugated, rigid backbone compared to compounds like hexa-2,4-dienoic acid (two double bonds) or traumatic acid (one double bond). This rigidity may influence reactivity, solubility, and intermolecular interactions .
For example, the E-isomer’s trans double bond may reduce steric hindrance near the carboxylic group compared to the Z-isomer .
Acidity: The electron-withdrawing effects of triple bonds likely enhance the acidity of 6E-octene-2,4-diynoic acid relative to dienoic acids (e.g., sorbic acid) or monocarboxylic acids like traumatic acid.
Environmental Presence:
- 6E-Octene-2,4-diynoic acid has been identified in dissolved organic matter (DOM) from urban stormwater runoff, indicating its persistence or formation in anthropogenic environments .
- Hexa-2,4-dienoic acid (sorbic acid) is widely used as a food preservative due to its antimicrobial properties, but its environmental fate involves biodegradation pathways distinct from those of polyunsaturated acids .
Q & A
Basic: How can the molecular structure of 6E-Octene-2,4-diynoic acid be experimentally validated?
Answer:
The structure can be confirmed using a combination of spectroscopic techniques (e.g., NMR for bond connectivity and stereochemistry) and X-ray crystallography to resolve spatial arrangements. The compound’s SMILES string (CC=CC#CC#CC(O)=O) and InChIKey (PLQITNSZGATMPR-NSCUHMNNSA-N) provide a basis for computational modeling, while experimental data (e.g., bond lengths, angles) should align with quantum chemistry simulations derived from its 3D structure . The presence of two triple bonds and a conjugated double bond requires careful analysis of UV-Vis spectra to confirm electronic transitions unique to the diyne system.
Basic: What experimental protocols are recommended for synthesizing 6E-Octene-2,4-diynoic acid?
Answer:
Synthesis typically involves alkyne coupling reactions under controlled conditions to preserve stereochemistry. A stepwise approach could include:
Sonogashira coupling to introduce triple bonds.
Stereoselective hydrogenation to maintain the E-configuration of the double bond.
Carboxylic acid protection/deprotection to prevent side reactions.
Reaction progress should be monitored via FT-IR (for alkyne stretches at ~2100 cm⁻¹) and GC-MS to confirm intermediate purity .
Advanced: How do computational methods resolve contradictions in reported stability data for 6E-Octene-2,4-diynoic acid?
Answer:
Conflicting stability data may arise from differences in experimental conditions (e.g., pH, temperature). Density Functional Theory (DFT) simulations can model the compound’s reactivity under varying environments:
- Thermodynamic stability : Calculate bond dissociation energies (BDEs) for triple bonds, which are highly sensitive to oxidative degradation.
- Kinetic stability : Simulate reaction pathways for hydrolysis or polymerization.
Experimental validation via accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with HPLC-MS analysis can reconcile discrepancies .
Advanced: What analytical techniques differentiate 6E-Octene-2,4-diynoic acid from its 6Z isomer?
Answer:
The E/Z isomers exhibit distinct NMR chemical shifts for the olefinic protons (δ 5.5–6.5 ppm). NOESY experiments can confirm spatial proximity of substituents across the double bond. Additionally, polarimetry or chiral chromatography may resolve enantiomeric impurities introduced during synthesis. The InChIKey suffix (NSCUHMNNSA-N for E vs. IHWYPQMZSA-N for Z) provides a computational reference .
Advanced: How is 6E-Octene-2,4-diynoic acid detected in environmental samples, and what are its ecological implications?
Answer:
In environmental matrices (e.g., stormwater runoff), detection relies on LC-HRMS with exact mass matching (134.03678 Da). Isotopic pattern analysis (e.g., C8H6O2) and fragmentation pathways (loss of CO₂ at m/z 90) improve specificity. Its presence may indicate anthropogenic contamination, requiring toxicity assays (e.g., Daphnia magna bioassays) to assess ecological risks .
Basic: What are the key spectral signatures of 6E-Octene-2,4-diynoic acid in mass spectrometry?
Answer:
In EI-MS , the molecular ion ([M]⁺) at m/z 134 is weak due to fragmentation. Dominant fragments include:
- m/z 117: Loss of hydroxyl radical (–OH).
- m/z 89: Cleavage of the triple bond adjacent to the carboxylic group.
High-resolution instruments (e.g., Orbitrap ) enhance accuracy for isotopic fine structure analysis .
Advanced: How can researchers address inconsistencies in the compound’s reported lipid classification?
Answer:
The compound is classified under Lipid Maps as an unsaturated fatty acid (LMFA01030743). Discrepancies arise from its non-standard chain length (C8 vs. typical C12+ fatty acids). To resolve this:
Cross-reference LIPID MAPS and Metabolomics Workbench databases.
Validate via functional assays (e.g., β-oxidation rates in model organisms).
Use QSPR models to predict physicochemical properties against known fatty acids .
Basic: What safety protocols are essential when handling 6E-Octene-2,4-diynoic acid in the lab?
Answer:
- Use glove boxes for air-sensitive reactions (triple bonds are prone to oxidation).
- Monitor for exothermic decomposition during storage (store at –20°C under argon).
- PPE : Nitrile gloves, goggles, and fume hoods mandatory due to potential irritant properties .
Advanced: How does the compound’s electronic structure influence its reactivity in click chemistry applications?
Answer:
The conjugated ene-diyne system enables Diels-Alder reactions with electron-deficient dienophiles. Frontier Molecular Orbital (FMO) analysis reveals a low LUMO energy (–1.8 eV), favoring nucleophilic attack. Experimental validation via cycloaddition kinetics (monitored by UV-Vis) can optimize reaction yields .
Advanced: What statistical methods are recommended for analyzing dose-response data in toxicity studies?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
